4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the indole moiety. Common reagents and conditions used in these reactions may include:
Cyclopropylation: Using cyclopropyl bromide and a base such as sodium hydride.
Triazole Formation: Utilizing azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Indole Attachment: Coupling reactions using indole derivatives and appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases, acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its triazole and indole moieties, which are known for their pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or interact with receptors, leading to various biological effects. The indole moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-5(4H)-one Derivatives: Compounds with similar triazole structures.
Indole Derivatives: Compounds containing the indole moiety.
Piperidine Derivatives: Compounds with a piperidine ring.
Uniqueness
The uniqueness of 4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-26-15-18(20-7-3-4-8-21(20)26)14-22(30)27-11-5-6-17(16-27)23-25-28(12-13-32-2)24(31)29(23)19-9-10-19/h3-4,7-8,15,17,19H,5-6,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESANBYZAQEARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5CC5)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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